Ethyl 3-cyclopropylbut-2-enoate
Description
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Properties
IUPAC Name |
ethyl 3-cyclopropylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPTUQEFGYCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00781241 | |
| Record name | Ethyl 3-cyclopropylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21014-28-8 | |
| Record name | Ethyl 3-cyclopropylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-cyclopropylbut-2-enoate CAS number and chemical identifiers
An In-depth Technical Guide to Ethyl 3-cyclopropylbut-2-enoate
Abstract
Ethyl 3-cyclopropylbut-2-enoate is an α,β-unsaturated ester characterized by the presence of a cyclopropyl group, a structural motif of significant interest in medicinal chemistry. The unique steric and electronic properties conferred by the cyclopropane ring make this compound and its derivatives valuable building blocks in the synthesis of novel therapeutic agents. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and influence the conformational rigidity of molecules, addressing common challenges in drug discovery.[1][2] This guide provides a comprehensive overview of Ethyl 3-cyclopropylbut-2-enoate, including its chemical identifiers, physicochemical properties, synthesis considerations, and potential applications, with a focus on its relevance in pharmaceutical research and development.
Core Chemical Identity and Properties
A thorough understanding of a compound's fundamental chemical and physical properties is the bedrock of its application in research and development. This section outlines the key identifiers and characteristics of Ethyl 3-cyclopropylbut-2-enoate.
Chemical Identifiers
Precise identification is critical for sourcing, regulatory compliance, and scientific communication. The primary identifiers for Ethyl 3-cyclopropylbut-2-enoate are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 21014-28-8 | [3] |
| Molecular Formula | C₉H₁₄O₂ | [4] |
| Molecular Weight | 154.21 g/mol | [4] |
| IUPAC Name | ethyl 3-cyclopropylbut-2-enoate | [3] |
| Canonical SMILES | CCOC(=O)C=C(C)C1CC1 | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various experimental settings. While comprehensive experimental data for this specific molecule is not extensively published, the following properties have been reported or can be reasonably estimated.
| Property | Value | Source(s) |
| LogP | 1.90580 | |
| Polar Surface Area | 26.3 Ų | |
| Storage Condition | Room temperature | [3] |
Strategic Importance in Medicinal Chemistry
The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in drug design.[1] This small, strained carbocycle is not merely a passive linker but an active contributor to a molecule's pharmacological profile.
The "Cyclopropyl Effect"
The cyclopropyl group imparts several advantageous properties:
-
Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to improved pharmacokinetic profiles.
-
Conformational Rigidity : The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity.[1][2]
-
Potency and Lipophilicity : The unique electronic nature of the cyclopropyl group, with its enhanced π-character, can influence lipophilicity and electronic interactions with target proteins, often leading to increased binding affinity.[1]
The logical flow from the structural feature of Ethyl 3-cyclopropylbut-2-enoate to its potential application is illustrated below.
Caption: Logical relationship from structure to application.
Potential Therapeutic Applications
While specific biological activities of Ethyl 3-cyclopropylbut-2-enoate are not extensively documented, structurally related compounds have shown promise in several therapeutic areas:
-
Anticancer Agents : Derivatives of similar scaffolds have been investigated for their cytotoxic effects on various cancer cell lines.[5] The cyclopropyl moiety is present in several FDA-approved drugs.[6]
-
Anti-inflammatory and Antimicrobial Agents : The α,β-unsaturated ester core is a common feature in molecules with anti-inflammatory and antimicrobial properties.[5]
Synthesis and Characterization
General Synthesis Workflow
A plausible synthetic route would involve a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination, which are classic methods for forming carbon-carbon double bonds.
Step 1: Preparation of the Phosphonium Ylide or Phosphonate Ester This would involve the reaction of an appropriate phosphine or phosphite with an ethyl haloacetate.
Step 2: Preparation of the Carbonyl Precursor The key carbonyl compound would be cyclopropyl methyl ketone.
Step 3: Olefination Reaction The ylide or the anion of the phosphonate ester would then react with cyclopropyl methyl ketone to form the target α,β-unsaturated ester, Ethyl 3-cyclopropylbut-2-enoate.
The following diagram illustrates this generalized workflow.
Caption: Generalized synthesis workflow for Ethyl 3-cyclopropylbut-2-enoate.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the ethyl group, the vinyl proton, the methyl group on the double bond, and the protons of the cyclopropyl ring. ¹³C NMR would confirm the presence of the carbonyl carbon, the olefinic carbons, and the carbons of the ethyl and cyclopropyl groups.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 3-cyclopropylbut-2-enoate was not found, data from structurally similar unsaturated esters suggest that certain precautions should be taken.
-
Flammability : Similar esters are often classified as flammable liquids. Keep away from heat, sparks, open flames, and hot surfaces. Use of explosion-proof electrical equipment is recommended.
-
Inhalation : May cause respiratory irritation.[8][9] Avoid breathing vapors or mists.
-
Skin and Eye Contact : Can cause skin and serious eye irritation.[8][9] Wear protective gloves, clothing, and eye/face protection.
-
Handling : Use in a well-ventilated area. Ground/bond container and receiving equipment to prevent static discharge.
First Aid Measures:
-
In case of inhalation : Move person to fresh air.
-
In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.
Always consult a substance-specific SDS before handling any chemical. The information provided here is for guidance based on analogous compounds.
Conclusion
Ethyl 3-cyclopropylbut-2-enoate represents a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its defining feature, the cyclopropyl group, offers a strategic advantage for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. While further investigation into its specific biological activities is warranted, its structural alerts and the known bioactivities of related compounds suggest a promising potential for its use as a scaffold in the design of novel therapeutics. Proper adherence to safety protocols is essential when handling this and related compounds.
References
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ethyl 3-cyclopropylbut-2-enoate. FUJIFILM Wako Pure Chemical Corporation.
-
Ethyl 3-amino-3-cyclopropylprop-2-enoate | C8H13NO2 | CID 15812154. PubChem.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
CAS#:21014-29-9 | 3-cyclopropyl-but-2(Z)-enoic acid ethyl ester. Chemsrc.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - TCI Chemicals.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
Ethyl 3-cyclopropyl-2-methylprop-2-enoate. Chemspace.
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21014-28-8_ethyl 3-cyclopropylbut-2-enoate. Chemical Source Network.
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Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Royal Society of Chemistry.
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Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com.
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ethyl (2E)-3-cyclopropylprop-2-enoate | C8H12O2 | CID 11040780. PubChem.
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ETHYL 3-ETHOXYBUT-2-ENOATE synthesis. ChemicalBook.
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ethyl 3-methylbut-2-enoate | 638-10-8. Molport.
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Ethyl 3-cyclopropyl-2-methylprop-2-enoate | C9H14O2 | CID 104503777. PubChem.
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ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | 13979-15-2. Molport.
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
-
Ethyl 3-cyclopropylpropanoate | C8H14O2 | CID 534666. PubChem.
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SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses.
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Ethyl 2-butenoate. NIST WebBook.
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Application Notes and Protocols for Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives. Benchchem.
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
-
(Z)-Ethyl 2-methylbut-2-enoate. NIST WebBook.
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Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Organic Preparations and Procedures International.
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI.
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Thermodynamic Stabilization & Kinetic Shielding: The Cyclopropyl-Conjugated Ester
Executive Summary
In medicinal chemistry and materials science, the cyclopropyl-conjugated ester represents a unique intersection of high ring strain (~27.5 kcal/mol) and paradoxical hydrolytic stability. Unlike aliphatic esters which are prone to rapid enzymatic and chemical hydrolysis, cyclopropyl esters exhibit a "shielding effect" derived from the unique electronic properties of Walsh orbitals. This guide dissects the thermodynamic and kinetic rationale behind this stability and provides actionable protocols for leveraging this moiety as a bioisostere to extend drug half-life (
The Physicochemical Basis: Walsh Orbitals & Conjugation
To understand the stability of cyclopropyl esters, one must abandon the standard
The Walsh Orbital Model
The carbon-carbon bonds in cyclopropane are bent ("banana bonds"). The electron density is concentrated outside the interatomic axis, creating a system of Walsh Orbitals .
-
-Aromaticity: The bonding orbitals extend outward, capable of overlapping with adjacent
-systems (like a carbonyl group). -
Hyperconjugation: The cyclopropyl group acts as a
-electron donor. When a carbonyl group is attached, the Walsh orbitals donate electron density into the carbonyl antibonding orbital.
The Bisected Conformation
Thermodynamic stability is maximized when the molecule adopts a bisected conformation . In this geometry, the plane of the carbonyl
Implication: This electronic donation lowers the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack (hydrolysis) compared to a standard aliphatic ester.
Figure 1: Mechanism of electronic stabilization via Walsh orbital overlap in the bisected conformation.
Thermodynamic vs. Kinetic Stability
A common misconception is that "high energy" rings imply instability. In the context of esters, we must distinguish between the stability of the ring and the stability of the ester bond.
| Parameter | Cyclopropyl Ester | Isopropyl (Acyclic) Ester | Mechanistic Driver |
| Ring Strain | High (~27.5 kcal/mol) | Low (~0 kcal/mol) | Angle strain (60° vs 109.5°). |
| Ester Bond Hydrolysis | Slow (Stable) | Fast (Labile) | Steric shielding + Electronic donation. |
| Transition State Energy | High | Low | Nucleophile approach is sterically hindered. |
| C-H Bond Strength | High (~106 kcal/mol) | Standard (~98 kcal/mol) | Increased |
The Kinetic Barrier (The "Shield")
The cyclopropyl group is not just electronically active; it is sterically demanding. The rigid V-shape of the ring blocks the trajectory of incoming nucleophiles (water, esterases) toward the carbonyl carbon.
-
Data Point: In comparative studies of prodrugs, replacing an isopropyl group (valine) with a cyclopropyl group increased the hydrolysis half-life (
) at pH 6 from 69.7 hours to >300 hours [1].[1][2]
Experimental Protocol: Assessing Hydrolytic Stability
To validate the stability of a cyclopropyl-conjugated ester in a drug discovery campaign, do not rely on standard screen conditions. Use this comparative Arrhenius protocol.
Materials
-
Test Compound: Cyclopropyl-conjugated ester (e.g., Ethyl cyclopropanecarboxylate).
-
Control: Isopropyl analog (e.g., Ethyl isobutyrate).
-
Buffer: Phosphate buffer (pH 7.4) and HCl buffer (pH 2.0).
-
Analysis: HPLC-UV or LC-MS.[3]
Workflow
-
Preparation: Dissolve compounds in DMSO (stock 10 mM). Dilute to 100 µM in pre-warmed buffer.
-
Incubation: Split samples into three temperature blocks: 37°C, 50°C, and 60°C (Accelerated Stability).
-
Sampling: Aliquot at
hours. Quench immediately with cold acetonitrile. -
Quantification: Measure the disappearance of the parent ester and appearance of the acid metabolite.
-
Calculation: Plot
vs. time to determine .
Data Interpretation
If the Cyclopropyl
Figure 2: Accelerated stability testing workflow for cyclopropyl esters.
Implications in Drug Design
The cyclopropyl ester is a strategic tool in the "MedChem Toolbox" for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Metabolic Blocking
Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds adjacent to carbonyls or heteroatoms.
-
Mechanism: The C-H bonds in a cyclopropane ring possess high bond dissociation energy (BDE ~106 kcal/mol) due to their high
-character ( -like). -
Result: This makes the ring resistant to hydrogen abstraction and hydroxylation, effectively "blocking" a metabolic soft spot [2].
Prodrug Design
When a drug requires an ester promoiety to improve permeability (logP), but standard esters are hydrolyzed too quickly in the gut or plasma (presystemic metabolism), the cyclopropyl ester offers a "Goldilocks" zone:
-
Stable enough to survive first-pass metabolism.
-
Labile enough to be cleaved eventually by specific intracellular esterases or over prolonged periods.
References
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Bender, D. M., et al. (2008).[2] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][2][4] Organic Letters, 10(3), 509-511.[2] [Link]
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Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[7] [Link][7]
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An In-depth Technical Guide to the Physical Properties and Boiling Point of Ethyl 3-Cyclopropylbut-2-enoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-cyclopropylbut-2-enoate is an α,β-unsaturated ester featuring a cyclopropyl moiety, a structural motif of significant interest in medicinal chemistry. The unique steric and electronic properties conferred by the cyclopropyl group make this class of compounds valuable for modulating pharmacokinetic and pharmacodynamic profiles in drug discovery.[1][2] An accurate understanding of the compound's physical properties, particularly its boiling point, is fundamental for its synthesis, purification, and handling. This guide provides a detailed overview of the known physicochemical properties of ethyl 3-cyclopropylbut-2-enoate and presents rigorous, field-proven protocols for the experimental determination of its boiling point.
The Strategic Importance of the Cyclopropyl Moiety in Drug Development
The inclusion of a cyclopropyl ring in a molecular scaffold is a deliberate design choice in modern drug development. This small, strained ring system is not merely a passive linker but an active contributor to a molecule's biological and physical properties.
-
Metabolic Stability: The high C-H bond dissociation energy within the cyclopropyl ring often results in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially improving a drug candidate's half-life.[3]
-
Conformational Rigidity: The cyclopropyl group acts as a "conformational clamp," restricting the rotation of adjacent chemical bonds.[4] This rigidity can lock a molecule into its bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[1][4]
-
Potency and Lipophilicity: As a rigid alkyl linker, the cyclopropyl group allows for the precise exploration of lipophilic binding pockets within protein targets, which can lead to significant improvements in potency.[1][2]
The unique blend of strain-induced reactivity and structural rigidity makes compounds like ethyl 3-cyclopropylbut-2-enoate compelling subjects for research and development.[5]
Molecular Profile and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its molecular and physical identity. While extensive experimental data for this specific compound is not widely published, key properties can be identified from chemical databases and supplier information.
| Property | Value / Information | Source |
| IUPAC Name | ethyl 3-cyclopropylbut-2-enoate | - |
| CAS Number | 21014-28-8 (unspecified stereoisomer) | [6] |
| Molecular Formula | C₉H₁₄O₂ | [7] |
| Molecular Weight | 154.21 g/mol | [7] |
| Boiling Point | Currently not published in literature. | - |
| Calculated LogP | 1.90580 | [7] |
| Topological Polar Surface Area | 26.3 Ų | [7] |
Molecular Structure:
Caption: 2D structure of ethyl 3-cyclopropylbut-2-enoate.
Methodological Framework for Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] Its accurate determination is a critical indicator of purity; impurities typically depress the boiling point of the major component. The following protocols describe standard, reliable methods for determining the boiling point of a liquid ester like ethyl 3-cyclopropylbut-2-enoate.
Protocol 1: Micro-Scale Determination via Thiele Tube
This method is ideal when only a small quantity of the sample is available (< 1 mL).[9] The principle relies on observing the temperature at which the vapor pressure inside a capillary tube equals the atmospheric pressure.
Experimental Protocol:
-
Sample Preparation: Add 0.3-0.5 mL of ethyl 3-cyclopropylbut-2-enoate to a small (e.g., 6x50 mm) test tube.[10]
-
Capillary Inversion: Place a standard melting-point capillary tube into the test tube with the open end down.[11]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.[10]
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, positioning the sample near the center of the oil.[9][11]
-
Observation (Heating): Gently heat the side arm of the Thiele tube with a microburner.[9][10] Observe the sample until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the temperature is now above the boiling point.[11][12]
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
Boiling Point Reading: The precise moment the bubbling stops and the liquid just begins to enter the capillary tube, read the temperature on the thermometer.[9][11][12] This is the boiling point, as the internal vapor pressure has just become equal to the external atmospheric pressure.
-
Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.
Caption: Workflow for Thiele tube boiling point determination.
Protocol 2: Macro-Scale Determination via Simple Distillation
When sufficient material is available (> 5 mL), simple distillation is the preferred method as it simultaneously purifies the compound and provides an accurate boiling point.[9][13]
Experimental Protocol:
-
Apparatus Setup: Assemble a standard simple distillation apparatus, ensuring all glassware is dry.[13] Place the sample in a round-bottom flask, filled to no more than half its volume, and add a few boiling chips or a magnetic stir bar.[13]
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.[13] This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.[8]
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.[14]
-
Distillation: As the liquid boils, the vapor will rise, pass into the condenser, and re-liquefy. Control the heating to maintain a slow, steady distillation rate of 1-2 drops per second.[8]
-
Boiling Point Reading: Once distillation is proceeding at a steady rate, the temperature reading on the thermometer will plateau.[14] Record this stable temperature as the boiling point.[14] A constant temperature reading during distillation is a strong indicator of a pure compound.
-
Record Pressure: Note the atmospheric pressure at the time of the experiment.
Protocol 3: Advanced Characterization by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[15] For volatile compounds like esters, this technique can be adapted to rapidly determine the boiling point by measuring the temperature at which significant mass loss due to vaporization occurs.[16][17]
Conceptual Causality: The TGA instrument heats a small sample in a controlled atmosphere. The temperature at the onset of rapid mass loss in the TGA curve corresponds to the boiling point of the substance at the pressure of the experiment.[16] This method is particularly useful for obtaining volatility data and can be correlated with vapor pressure models.[18]
Experimental Parameters:
-
Apparatus: Shimadzu TGA–50 or equivalent.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Analysis: The boiling point is determined as the onset temperature of the major mass loss event on the TGA curve.[16]
Caption: Relationship between synthesis, purification, and analysis.
Conclusion
While the precise boiling point of ethyl 3-cyclopropylbut-2-enoate remains to be definitively published, this guide provides a robust framework for its experimental determination. The protocols outlined—from the micro-scale Thiele tube method to macro-scale distillation and advanced TGA—offer researchers and drug development professionals reliable and validated procedures for characterizing this and other valuable cyclopropyl-containing compounds. The strategic importance of the cyclopropyl moiety underscores the need for such fundamental physicochemical characterization to advance the development of novel therapeutics.
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Santander, C. M. G., et al. (2012). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. ResearchGate. Retrieved from [Link]
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Chem-Space.com. (n.d.). ethyl 3-cyclopropylbut-2-enoate. Retrieved from [Link]
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University of Toronto. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Simple Distillation. Retrieved from [Link]
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LabXchange. (2023, September 28). Lab Procedure: Simple Distillation. Retrieved from [Link]
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Chemspace. (n.d.). Ethyl 3-cyclopropyl-2-methylprop-2-enoate. Retrieved from [Link]
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Semantic Scholar. (2012, February 1). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (2E)-3-cyclopropylprop-2-enoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-methyl-3-butenoate, 1617-19-2. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl prop-2-enoate. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 21014-28-8・ethyl 3-cyclopropylbut-2-enoate・ethyl 3-cyclopropylbut-2-enoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. 21014-28-8_ethyl 3-cyclopropylbut-2-enoateCAS号:21014-28-8_ethyl 3-cyclopropylbut-2-enoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
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- 18. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for Ethyl 3-cyclopropylbut-2-enoate
This technical guide details the solubility profile, physicochemical properties, and experimental characterization of ethyl 3-cyclopropylbut-2-enoate , a specialized
Executive Summary & Physicochemical Characterization
Ethyl 3-cyclopropylbut-2-enoate (often synthesized via Horner-Wadsworth-Emmons olefination) is a lipophilic intermediate used in the synthesis of antiviral and antibacterial agents. Its solubility behavior is governed by the competition between the hydrophobic cyclopropyl-methyl backbone and the moderately polar ethyl ester functionality.
Structural Analysis & Predicted Properties
The molecule features a rigid cyclopropyl ring conjugated to an
| Property | Value / Characteristic | Relevance to Solubility |
| Physical State | Liquid (at STP) | Miscibility is the primary metric, not saturation concentration. |
| Boiling Point | ~113–115°C (at reduced pressure) | High boiling point allows for reflux in lower-boiling solvents (e.g., THF, DCM). |
| LogP (Predicted) | ~2.5 – 3.0 | Highly lipophilic; negligible water solubility. |
| H-Bond Donors | 0 | Cannot act as a proton donor; poor solubility in water. |
| H-Bond Acceptors | 2 (Carbonyl & Ether O) | Soluble in protic solvents (Alcohols) via H-bonding acceptance. |
Theoretical Solubility (Hansen Parameters)
Based on group contribution methods, the Hansen Solubility Parameters (HSP) for this molecule suggest high affinity for solvents with moderate dispersion (
-
Predicted "Good" Solvents: Esters (Ethyl Acetate), Chlorinated Hydrocarbons (DCM), Ethers (THF, MTBE).
-
Predicted "Poor" Solvents: Water, highly polar glycols.
Solvent Compatibility Matrix
The following matrix is derived from standard synthetic protocols (e.g., HWE reaction workups) and structure-property relationships. Since the compound is a liquid at room temperature, "solubility" here refers to miscibility .
| Solvent Class | Representative Solvent | Miscibility | Process Application |
| Chlorinated | Dichloromethane (DCM) | Miscible | Reaction solvent; excellent for solubilizing the ester. |
| Ethers | Tetrahydrofuran (THF) | Miscible | Primary solvent for HWE synthesis; fully compatible. |
| Esters | Ethyl Acetate (EtOAc) | Miscible | Standard extraction solvent; compound partitions into EtOAc over water. |
| Alcohols | Ethanol / Methanol | Miscible | Soluble, but potential for transesterification at high T/pH. |
| Aliphatics | Hexane / Heptane | Soluble | Used in column chromatography (typically 5-10% EtOAc in Hexane). |
| Aromatics | Toluene | Miscible | High-boiling reaction solvent. |
| Aqueous | Water | Immiscible | Used for washing/quenching; induces phase separation. |
Critical Insight: The cyclopropyl group adds significant lipophilicity. While the ester group is polar, it is insufficient to pull the molecule into the aqueous phase. Consequently, biphasic extraction (Water/EtOAc) is the most efficient purification method.
Experimental Protocols for Solubility Profiling
As a researcher, you must validate these theoretical predictions. Below is a self-validating protocol for determining the solubility limits (or miscibility) and partition coefficients.
Protocol: Gravimetric Solubility/Miscibility Screen
Objective: Determine if the target is miscible or has a saturation limit in a specific solvent.
-
Preparation: Tare a clean, dry 20 mL scintillation vial (
). -
Addition: Add 1.0 mL of the solvent of interest.
-
Titration: Add Ethyl 3-cyclopropylbut-2-enoate dropwise (approx. 10
L per drop) with constant agitation. -
Observation:
-
Miscible: Solution remains clear after 1.0 mL of solute addition.
-
Immiscible: Phase separation (oiling out) or turbidity occurs.
-
-
Quantification (for solids/saturation): If a saturation point is reached (turbidity), filter the supernatant, weigh a specific volume, evaporate to dryness, and weigh the residue (
). -
Validation: Dry the residue to constant weight (change
over 1 hour) to ensure no solvent entrapment.
Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for characterizing the solvent profile.
Figure 1: Decision tree for qualitative solubility screening of liquid intermediates.
Process Application: Synthesis & Purification
The solubility profile dictates the workflow for the Horner-Wadsworth-Emmons (HWE) reaction, the primary method for synthesizing this ester.
Reaction Phase (Homogeneous)
-
Solvent: Anhydrous THF or DCM .
-
Rationale: The reagents (Cyclopropyl methyl ketone, Triethyl phosphonoacetate) and the base (NaH or DBU) must be fully solubilized (or well-suspended) to ensure kinetic control and stereoselectivity (E/Z ratio).
-
Mechanism: The phosphonate carbanion attacks the ketone. High solubility in THF facilitates this nucleophilic attack.
Workup Phase (Biphasic)
-
Quench: Saturated
(Aqueous). -
Extraction: Ethyl Acetate or Diethyl Ether .
-
Rationale: The target ester is highly soluble in EtOAc but insoluble in the aqueous salt solution. This extreme solubility differential allows for a clean separation of the product from water-soluble phosphate byproducts.
Purification Phase (Chromatography)[1]
-
Mobile Phase: Hexane / Ethyl Acetate (Gradient: 100:0
90:10). -
Rationale: The molecule is lipophilic enough to travel on silica with non-polar Hexane, but the polar ester group requires a small amount of EtOAc to prevent irreversible adsorption (tailing).
Figure 2: Solvent selection logic throughout the synthesis lifecycle.
References
-
PubChem. (2023). Ethyl 3-cyclopropyl-2-methylprop-2-enoate (Related Compound Structure & Properties). National Library of Medicine. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[1][2] Journal of the American Chemical Society.[1] (Fundamental reference for HWE reaction solvents).
-
Organic Syntheses. (1973). Ethyl Cyclohexylideneacetate (Protocol for HWE workup). Coll. Vol. 5, p. 547.[2] [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for gravimetric solubility protocols and solvent extraction).
Sources
Metabolic Pathways and Toxicology of Cyclopropyl Ester Derivatives
This technical guide synthesizes the metabolic fate and toxicological profile of cyclopropyl ester derivatives, designed for researchers in drug discovery and toxicology.
Executive Summary
Cyclopropyl ester derivatives represent a unique structural class in medicinal chemistry and agrochemistry.[1] While the cyclopropyl group is frequently employed as a bioisostere to improve metabolic stability or potency, it introduces specific metabolic liabilities.[2] This guide details the dichotomy between hydrolytic clearance (mediated by carboxylesterases) and oxidative bioactivation (mediated by CYP450s), the latter of which can lead to mechanism-based enzyme inactivation and mitochondrial toxicity.
Chemical Biology of the Cyclopropyl Moiety
The cyclopropyl group is characterized by significant ring strain (~27.5 kcal/mol) and high C-H bond dissociation energy (~106 kcal/mol).
-
Bioisosterism: It is often used to replace isopropyl or phenyl groups to block metabolic sites or rigidly orient substituents.[1]
-
The "Double-Edged Sword": While the high bond energy resists standard aliphatic hydroxylation, the ring strain makes the moiety susceptible to radical-mediated ring opening. If a cytochrome P450 (CYP) enzyme manages to abstract an electron or hydrogen atom, the ring can collapse into a reactive alkyl radical or carbocation, leading to covalent binding.
Metabolic Pathways[3][4]
The metabolism of cyclopropyl esters bifurcates into two primary distinct pathways: Hydrolysis (detoxification/clearance) and Oxidative Bioactivation (toxification).
Pathway A: Hydrolytic Clearance (The "Safe" Route)
Cyclopropyl esters are primary substrates for Carboxylesterases (CES), predominantly in the liver and intestine.
-
Enzymology: Human CES1 (hCE1) and CES2 (hCE2) are the major isoforms.[3]
-
Mechanism: The catalytic serine attacks the carbonyl carbon, releasing the alcohol and the cyclopropane-containing acid (e.g., cyclopropanecarboxylic acid, CPCA).
-
Outcome: This pathway generally leads to phase II conjugation (glucuronidation) and excretion.[1]
Pathway B: Oxidative Bioactivation (The "Hazard" Route)
When hydrolysis is slow (due to steric hindrance) or CYP activity is high, the cyclopropyl ring undergoes oxidation.
-
Mechanism:
-
Hydrogen Abstraction (HAT): CYP450 abstracts a hydrogen atom from the cyclopropyl ring or the
-carbon.[1] -
Ring Opening: The resulting cyclopropyl radical is kinetically unstable.[1] It rearranges (ring opens) to form a homoallylic radical.[1]
-
Covalent Binding: This radical can:
-
Rebound with the heme hydroxyl to form an alcohol (metabolite).
-
Attack the heme porphyrin nitrogen (Suicide Inhibition/Mechanism-Based Inactivation).[1]
-
Escape the active site and bind to cellular proteins (Hepatotoxicity).
-
-
Visualization: Metabolic Bifurcation
Figure 1: Bifurcation of cyclopropyl ester metabolism.[1] The hydrolytic pathway (green) typically leads to clearance, while the oxidative pathway (red) risks the formation of reactive intermediates.
Toxicological Mechanisms
Mechanism-Based Inactivation (MBI) of CYPs
Cyclopropyl derivatives are notorious "suicide substrates."[1] The ring-opened radical can alkylate the pyrrole nitrogen of the CYP heme group. This irreversibly inactivates the enzyme, leading to non-linear pharmacokinetics and potential drug-drug interactions (DDIs).
-
Key Indicator: A time-dependent shift in IC50 during in vitro assays (IC50 decreases as pre-incubation time increases).[1]
Mitochondrial Toxicity (The CoA Trap)
If the ester hydrolyzes to Cyclopropanecarboxylic Acid (CPCA) , a secondary toxicity can emerge.
-
Mechanism: CPCA is activated to CP-CoA but cannot undergo standard
-oxidation due to the cyclic structure.[1] -
Consequence: It sequesters mitochondrial Coenzyme A (CoA) and carnitine.[1] This mimics the toxicity of hypoglycin A (Jamaican vomiting sickness) or valproic acid, leading to inhibition of fatty acid oxidation (FAO) and potential steatosis or Reye's-like syndrome.
Experimental Protocols (Self-Validating Systems)
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Detect the formation of reactive ring-opened electrophiles.
-
Incubation System:
-
Test Compound: 10 µM (final concentration).
-
Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL protein) or recombinant CYPs.[1]
-
Trapping Agent: Glutathione (GSH) fortified at 5 mM (physiological excess).[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
-
Procedure:
-
Pre-incubate microsomes and GSH for 5 min at 37°C.
-
Initiate reaction with NADPH.[1]
-
Incubate for 60 minutes.
-
Control: Include a sample without NADPH (negative control) and a sample with Trovafloxacin (positive control for cyclopropyl bioactivation).
-
-
Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard. Centrifuge at 3,000 x g for 15 min.
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or Precursor Ion scan of m/z 272 (deprotonated GSH fragment).
-
Validation Criteria: Presence of GSH adducts in NADPH samples (absent in controls) confirms bioactivation.[1]
-
Protocol B: Time-Dependent Inhibition (TDI) Assay
Objective: Determine if the cyclopropyl ester is a suicide inhibitor of CYPs.[1]
-
Primary Incubation (Inactivation Step):
-
Incubate Test Compound (0.1 – 50 µM) with HLM and NADPH for varying times (
min).
-
-
Secondary Incubation (Activity Step):
-
Data Analysis:
Visualization: Experimental Workflow
Figure 2: Step-by-step screening workflow to distinguish between safe hydrolytic clearance and toxic bioactivation.
Risk Assessment & Mitigation Strategies
When designing drugs with cyclopropyl esters, the following strategies mitigate toxicity risks:
| Risk Factor | Mechanism | Mitigation Strategy |
| Ring Oxidation | CYP-mediated radical formation | Gem-dimethyl substitution: Add methyl groups to the cyclopropyl ring to block HAT and sterically hinder CYP access.[1] |
| Ester Hydrolysis | Rapid formation of toxic acid | Steric Shielding: Introduce bulky groups |
| Mitochondrial Tox | CoA sequestration by CPCA | Bioisosteres: Replace the ester with a bioisostere (e.g., oxadiazole) or ensure the acid metabolite is rapidly conjugated (e.g., acyl-glucuronide). |
References
-
Metabolism of cyclopropyl groups in drug design. Source: Hypha Discovery.[1][2] URL:[Link]
-
Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde. Source: PubMed (NIH).[1] URL:[Link]
-
The role of human carboxylesterases in drug metabolism. Source: PubMed Central (PMC).[1] URL:[Link][1]
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Source: PubMed (NIH).[1] URL:[Link]
-
Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. Source: ResearchGate.[1] URL:[Link]
Sources
Methodological & Application
Application Note & Protocol Guide: Selective Reduction of the Ester Group in Ethyl 3-Cyclopropylbut-2-enoate to Yield 3-Cyclopropylbut-2-en-1-ol
Introduction: The Synthetic Challenge of Preserving Unsaturation
The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. A common challenge encountered is the chemoselective reduction of an ester in the presence of other reducible functionalities, such as a carbon-carbon double bond. In the case of ethyl 3-cyclopropylbut-2-enoate, the goal is to reduce the ester to the corresponding allylic alcohol, 3-cyclopropylbut-2-en-1-ol, without affecting the α,β-unsaturated system. This transformation is crucial as the resulting allylic alcohol is a versatile synthetic intermediate.
This document provides a detailed guide to the selective reduction of the ester group in ethyl 3-cyclopropylbut-2-enoate. We will explore the mechanistic rationale behind reagent selection, compare different reduction strategies, and provide detailed, validated protocols for achieving high selectivity and yield.
Understanding the Reaction: 1,2- vs. 1,4-Addition
The primary challenge in the reduction of α,β-unsaturated esters is controlling the regioselectivity of the hydride attack. There are two principal pathways for the nucleophilic hydride to react with the substrate:
-
1,2-Addition (Direct Addition): The hydride attacks the electrophilic carbonyl carbon of the ester group. This is the desired pathway for the synthesis of the allylic alcohol.
-
1,4-Addition (Conjugate Addition): The hydride attacks the β-carbon of the carbon-carbon double bond. This leads to the saturation of the double bond and subsequent reduction of the ester, resulting in the saturated alcohol, an undesired byproduct.
The choice of reducing agent and reaction conditions plays a pivotal role in directing the reaction towards the desired 1,2-addition pathway.
Comparative Analysis of Reduction Strategies
Several hydride-based reducing agents can be employed for the reduction of esters. However, their efficacy and selectivity vary significantly, especially in the context of α,β-unsaturated systems.
| Reducing Agent | Typical Conditions | Selectivity for 1,2-Reduction | Key Considerations |
| Diisobutylaluminium Hydride (DIBAL-H) | Low temperature (-78 °C) | High | Bulky nature favors attack at the less hindered carbonyl carbon. Stoichiometry is critical; excess can lead to over-reduction. |
| Lithium Aluminium Hydride (LiAlH₄) | 0 °C to room temperature | Low to Moderate | Highly reactive and generally non-selective, often leading to a mixture of 1,2- and 1,4-reduction products.[1][2] |
| LiAlH₄ with Lanthanoid Salts (e.g., CeCl₃) | Low temperature | High | The addition of Lewis acidic lanthanoid salts can chelate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting 1,2-addition.[3] |
| Sodium Borohydride (NaBH₄) with CeCl₃ (Luche Reduction) | Methanol, 0 °C | High | While NaBH₄ is typically unreactive with esters, the Luche conditions are highly effective for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to allylic alcohols.[4] Its application to α,β-unsaturated esters can be substrate-dependent. |
Based on this analysis, Diisobutylaluminium Hydride (DIBAL-H) at low temperatures presents a reliable and high-yielding method for the selective 1,2-reduction of the ester group in ethyl 3-cyclopropylbut-2-enoate. The use of LiAlH₄ with a lanthanoid salt is a viable alternative.
Experimental Protocols
Protocol 1: Selective Reduction using Diisobutylaluminium Hydride (DIBAL-H)
This protocol is recommended for its high selectivity and generally good yields. The low reaction temperature is critical for preventing side reactions.
Workflow Diagram:
Caption: Workflow for the selective reduction of ethyl 3-cyclopropylbut-2-enoate using DIBAL-H.
Materials:
-
Ethyl 3-cyclopropylbut-2-enoate
-
Diisobutylaluminium Hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)
-
Anhydrous Toluene (or Dichloromethane)
-
Methanol
-
Rochelle's salt (Potassium sodium tartrate) solution (saturated aqueous)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (Nitrogen or Argon), low-temperature thermometer.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, add ethyl 3-cyclopropylbut-2-enoate (1.0 eq). Dissolve the ester in anhydrous toluene (or dichloromethane) to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a 1.0 M solution of DIBAL-H (2.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: While maintaining the low temperature, slowly and carefully quench the reaction by the dropwise addition of methanol (to consume excess DIBAL-H).
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-cyclopropylbut-2-en-1-ol.
Protocol 2: Selective Reduction using Lithium Aluminium Hydride and Cerium(III) Chloride
This protocol offers an alternative to DIBAL-H, leveraging the Lewis acidity of CeCl₃ to promote 1,2-reduction.
Workflow Diagram:
Caption: Workflow for the selective reduction of ethyl 3-cyclopropylbut-2-enoate using LiAlH₄ and CeCl₃.
Materials:
-
Ethyl 3-cyclopropylbut-2-enoate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Preparation of CeCl₃ Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 eq) and anhydrous THF. Stir the suspension vigorously for at least 2 hours to ensure fine dispersion.
-
Addition of Substrate: Add ethyl 3-cyclopropylbut-2-enoate (1.0 eq) to the CeCl₃ suspension.
-
Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Addition of LiAlH₄: In a separate flask, prepare a solution of LiAlH₄ (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Workup (Fieser Method): Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selective reduction of the ester group in ethyl 3-cyclopropylbut-2-enoate can be effectively achieved using either DIBAL-H at low temperatures or a combination of LiAlH₄ and a Lewis acid such as CeCl₃. The choice of method may depend on the availability of reagents and the scale of the reaction. For high selectivity and operational simplicity, the DIBAL-H protocol is often preferred. Careful control of stoichiometry and temperature is paramount in both procedures to minimize the formation of the undesired saturated alcohol. These protocols provide a robust foundation for researchers and drug development professionals to access the valuable allylic alcohol intermediate, 3-cyclopropylbut-2-en-1-ol.
References
-
Ren, P.-D., Pan, S.-F., Dong, T.-W., & Wu, S.-H. (n.d.). Selective Reduction of α,β-Unsaturated Esters with NaBH4-BiCl3 System. Synthetic Communications, 25(21). Retrieved from [Link]
-
Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. (2020). Chemical & Pharmaceutical Bulletin, 68(11), 1100-1103. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115 Handout: Reduction of Organic Compounds. Harvard University. Retrieved from [Link]
-
Li, X., et al. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Retrieved from [Link]
-
Reducing Agents for Esters in Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Selective reduction of α,β-unsaturated esters in the presence of olefins. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
-
1,2-Regioselective reduction of α,β-unsaturated carbonyl compounds with lithium aluminium hydride in the presence of lanthanoid salts. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
A Quick Guide to Reductions in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Alkane synthesis by alkene reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Berk, S. C., Kreutzer, K. A., & Buchwald, S. L. (n.d.). A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society. Retrieved from [Link]
-
REDUCING-AGENT.pdf. (n.d.). Career Endeavour. Retrieved from [Link]
-
ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. (n.d.). ChemRxiv. Retrieved from [Link]
-
87 CHM2210 Reduction of Esters to Yield Alcohols. (2018, July 13). YouTube. Retrieved from [Link]
-
Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. (n.d.). Xingwei Li. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Iron catalysed selective reduction of esters to alcohols. (n.d.). RSC Publishing. Retrieved from [Link]
-
Reductions. (n.d.). Ready Lab - UT Southwestern, Dallas, Texas. Retrieved from [Link]
-
DIBAL or DIBAL-H or DIBAH. (n.d.). UrbanPro. Retrieved from [Link]
-
DIBAL-H, Diisobutylaluminium hydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,2-Regioselective reduction of α,β-unsaturated carbonyl compounds with lithium aluminium hydride in the presence of lanthanoid salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Polymerization techniques using ethyl 3-cyclopropylbut-2-enoate monomers
An Application Guide to the Polymerization of Ethyl 3-Cyclopropylbut-2-enoate Monomers
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the polymerization of ethyl 3-cyclopropylbut-2-enoate, a monomer of significant interest due to its unique structural features: a polymerizable acrylate-like backbone and a strained cyclopropyl ring. The presence of these two reactive moieties offers versatile pathways to novel polymer architectures. This guide details distinct polymerization strategies, enabling either the preservation or the strategic opening of the cyclopropyl ring. We present detailed protocols for vinyl addition polymerization via both free-radical and controlled radical (ATRP, RAFT) methods to yield polymers with pendant cyclopropyl groups. Furthermore, we explore methodologies for ring-opening polymerization (ROP) using cationic and anionic techniques to create polymers with unique C-C backbones. Each protocol is accompanied by an in-depth explanation of the underlying mechanisms and the rationale for experimental choices, empowering researchers to tailor polymer properties for advanced applications, particularly in the fields of drug delivery and specialty materials.
Introduction: The Duality of Ethyl 3-Cyclopropylbut-2-enoate
The monomer ethyl 3-cyclopropylbut-2-enoate presents a fascinating case of dual reactivity. Its structure contains an electron-poor carbon-carbon double bond, characteristic of acrylate-type monomers, making it amenable to standard chain-growth polymerization. Concurrently, it features a cyclopropyl group—a three-membered carbocycle with significant ring strain (~27 kcal/mol). This inherent strain makes the ring susceptible to opening under specific catalytic conditions, providing an alternative polymerization pathway.[1][2]
The strategic choice between preserving the cyclopropyl ring as a pendant group or incorporating it into the polymer backbone via ring-opening allows for the synthesis of materials with vastly different properties. Polymers with intact cyclopropyl groups are noted for their unique conformational rigidity and potential as precursors for further modification.[3][4] The cyclopropyl fragment is a "privileged scaffold" in medicinal chemistry, known to enhance metabolic stability and binding affinity in drug molecules.[3][5] Conversely, ring-opening polymerization leads to novel polymer backbones that are inaccessible through conventional vinyl polymerization, potentially offering enhanced solubility and distinct thermal properties.[6]
This guide provides the theoretical basis and practical protocols to harness both modes of reactivity.
Part I: Vinyl Addition Polymerization (Ring-Preserving Techniques)
In this modality, polymerization proceeds exclusively across the C=C double bond, leaving the cyclopropyl ring intact as a pendant functional group. This approach is ideal for synthesizing polymers where the unique stereoelectronic properties of the cyclopropyl moiety are desired in the final material.
Conventional Free Radical Polymerization (FRP)
Free radical polymerization is a robust and straightforward method for polymerizing a wide range of vinyl monomers. It is particularly effective for acrylate-type monomers due to their reactivity towards radical species.
Causality and Experimental Rationale: The choice of initiator is critical. Azobisisobutyronitrile (AIBN) is selected for its predictable, first-order decomposition kinetics upon thermal activation, generating carbon-centered radicals that efficiently initiate polymerization. The reaction temperature (e.g., 70 °C) is chosen to ensure a suitable decomposition rate of AIBN, providing a steady flux of radicals to sustain chain growth. An inert atmosphere (nitrogen or argon) is essential to prevent oxygen from scavenging the propagating radicals, which would otherwise inhibit or terminate the polymerization.
Experimental Protocol: Free Radical Polymerization of Ethyl 3-Cyclopropylbut-2-enoate
-
Monomer Purification: Pass ethyl 3-cyclopropylbut-2-enoate through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g, 32.4 mmol) and the radical initiator AIBN (e.g., 53.2 mg, 0.324 mmol, for a 100:1 monomer-to-initiator ratio).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 10 mL) to achieve the desired monomer concentration.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the viscous solution with a small amount of THF or dichloromethane.
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Visualization of FRP Workflow
Caption: Workflow for conventional free radical polymerization.
Controlled Radical Polymerization (CRP)
For applications requiring precise control over molecular weight, low polydispersity (PDI), and complex architectures (e.g., block copolymers), CRP techniques are indispensable.[7][8]
Atom Transfer Radical Polymerization (ATRP)
Mechanism & Rationale: ATRP relies on a reversible equilibrium between active (propagating) radical species and dormant species, typically alkyl halides.[9] This equilibrium is mediated by a transition metal complex (e.g., Cu(I)/Ligand). The low, persistent concentration of active radicals minimizes termination reactions, allowing chains to grow uniformly. This method is well-suited for acrylates and provides excellent control over the final polymer structure.[7][10]
Experimental Protocol: ATRP of Ethyl 3-Cyclopropylbut-2-enoate
-
Reaction Setup: In a dry Schlenk flask, combine the catalyst Cu(I)Br (e.g., 23.2 mg, 0.162 mmol) and the ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (e.g., 28.1 mg, 0.162 mmol).
-
Component Addition: Add the purified monomer (e.g., 2.5 g, 16.2 mmol) and solvent (e.g., anisole, 2.5 mL).
-
Initiator: Add the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 31.6 mg, 0.162 mmol, for a target DP of 100).
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a thermostated oil bath at 60 °C. Monitor the reaction progress by taking samples periodically for ¹H NMR (conversion) and GPC (molecular weight) analysis.
-
Termination and Purification: Once the desired conversion is reached, cool the flask, open it to air, and dilute with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol/water (1:1), filter, and dry under vacuum.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
Mechanism & Rationale: RAFT polymerization achieves control through a degenerative chain transfer process mediated by a RAFT agent (a thiocarbonylthio compound).[11] The propagating radical reversibly adds to the RAFT agent, forming a dormant species and releasing a new radical that can initiate another chain. This rapid exchange ensures that all chains have an equal probability of growing, leading to low PDI.
Experimental Protocol: RAFT Polymerization of Ethyl 3-Cyclopropylbut-2-enoate
-
Reaction Setup: In a vial, dissolve the purified monomer (e.g., 2.0 g, 13.0 mmol), the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, 45.0 mg, 0.13 mmol, for a target DP of 100), the initiator AIBN (e.g., 4.3 mg, 0.026 mmol), and solvent (e.g., dioxane, 2 mL).
-
Degassing: Seal the vial and purge with argon or nitrogen for 20-30 minutes.
-
Polymerization: Place the vial in a preheated block or oil bath at 70 °C.
-
Monitoring and Termination: Monitor conversion via ¹H NMR. The polymerization can be stopped by cooling to 0 °C and exposing the solution to air.
-
Purification: Precipitate the polymer in cold hexane, filter, and dry under vacuum. Further purification to remove any residual color from the RAFT agent can be done by re-dissolving and re-precipitating.
Data Summary: Comparison of Vinyl Polymerization Techniques
| Technique | Typical Initiator/Catalyst System | Temp (°C) | Typical PDI | Control over Architecture |
| FRP | AIBN or BPO | 60-80 | > 1.5 | Poor |
| ATRP | EBiB / Cu(I)Br / PMDETA | 50-90 | < 1.3 | Excellent |
| RAFT | AIBN / Trithiocarbonate CTA | 60-80 | < 1.3 | Excellent |
Visualization of Controlled Radical Polymerization Equilibrium
Caption: Reversible activation/deactivation equilibrium in ATRP.
Part II: Ring-Opening Polymerization (ROP) Techniques
ROP offers a pathway to fundamentally different polymer structures by cleaving the C-C bonds of the cyclopropane ring. The monomer's structure, featuring both an electron-donating cyclopropyl group and electron-withdrawing ester groups, makes it a "donor-acceptor" cyclopropane, which is particularly susceptible to catalyzed ring-opening.[6]
Lewis Acid-Catalyzed Cationic ROP
Mechanism & Rationale: This is a powerful method for polymerizing donor-acceptor cyclopropanes.[6] A strong Lewis acid (e.g., SnCl₄) coordinates to the carbonyl oxygens of the ester group. This coordination polarizes the molecule, weakening the adjacent C-C bond of the cyclopropane ring and facilitating its cleavage to form a stabilized 1,3-dipole intermediate. Polymerization then proceeds via a 1,5-addition mechanism, where the enol terminus of a growing chain attacks an activated monomer. This results in a polymer backbone containing five carbons in the repeating unit, a structure unattainable through vinyl polymerization.
Experimental Protocol: Cationic ROP of Ethyl 3-Cyclopropylbut-2-enoate
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the purified monomer (e.g., 1.0 g, 6.5 mmol) to a dry Schlenk flask containing anhydrous solvent (e.g., CH₂Cl₂ or CH₃NO₂, 5 mL).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or ambient temperature).
-
Initiation: Prepare a stock solution of the Lewis acid catalyst, SnCl₄, in the same anhydrous solvent. Add the required amount of the catalyst solution (e.g., 5 mol%) dropwise to the stirring monomer solution.
-
Polymerization: Allow the reaction to stir for 1-12 hours. Monitor the reaction by observing the increase in viscosity.
-
Termination: Quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Filter the product, wash thoroughly with methanol, and dry under vacuum.
Visualization of Cationic ROP Mechanism
Caption: Key steps in Lewis acid-catalyzed cationic ROP.
Anionic Ring-Opening Polymerization (AROP)
Mechanism & Rationale: Anionic ROP of activated cyclopropanes can be achieved using a strong, non-nucleophilic base in conjunction with a soft nucleophile initiator, such as a thiol.[12][13] A phosphazene superbase can deprotonate the thiol to generate a highly reactive thiolate anion. This anion acts as the initiator, attacking one of the methylene carbons of the cyclopropane ring and inducing ring-opening to form a propagating malonate carbanion. This "metal-free" approach can proceed as a living polymerization, offering excellent control over molecular weight and enabling the synthesis of block copolymers.[12][13]
Experimental Protocol: Anionic ROP of Ethyl 3-Cyclopropylbut-2-enoate
-
Reagent Preparation: All manipulations must be performed under a strictly inert atmosphere using Schlenk line or glovebox techniques. All glassware must be flame-dried. Solvents (e.g., THF) must be rigorously dried and purified.
-
Initiator Generation: In a Schlenk flask, dissolve the initiator, thiophenol (e.g., 1 equiv), in anhydrous THF. Add the phosphazene base P₄-t-Bu (1 equiv) to generate the thiophenolate initiator in situ.
-
Polymerization: Cool the initiator solution to -20 °C. Slowly add the purified monomer (e.g., 50 equiv) to the stirring solution.
-
Monitoring: The reaction is typically fast. Monitor the disappearance of the monomer via thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.
-
Termination: After the monomer is consumed (typically < 1 hour), terminate the living polymerization by adding an electrophilic quenching agent, such as allyl bromide or a proton source like degassed HCl in dioxane.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of CH₂Cl₂ and precipitate the polymer in cold methanol. Filter and dry under vacuum.
Part III: Standard Polymer Characterization Protocols
To validate the success of the polymerization and determine the properties of the resulting material, the following characterization techniques are essential.
-
¹H and ¹³C NMR Spectroscopy:
-
Objective: To confirm the polymer structure and, crucially, to differentiate between ring-preserved and ring-opened products. In ring-preserved polymers, characteristic signals for the cyclopropyl protons will be present in the 0.5-1.5 ppm range. In ring-opened polymers, these signals will be absent, and new signals corresponding to the rearranged backbone will appear.
-
Protocol: Dissolve 5-10 mg of the dry polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Calculate monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks.
-
-
Gel Permeation Chromatography (GPC/SEC):
-
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Protocol: Dissolve the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with additives). Filter the solution through a 0.22 µm filter. Inject the sample into a GPC system calibrated with polymer standards (e.g., polystyrene or PMMA).
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To measure thermal transitions, primarily the glass transition temperature (T₉).
-
Protocol: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Perform a heat-cool-heat cycle (e.g., from -20 °C to 150 °C at a rate of 10 °C/min) under a nitrogen atmosphere. The T₉ is typically determined from the midpoint of the transition in the second heating scan.
-
Conclusion
Ethyl 3-cyclopropylbut-2-enoate is a highly versatile monomer whose polymerization can be directed down multiple distinct pathways. By selecting the appropriate technique—free radical, controlled radical, cationic, or anionic polymerization—researchers can precisely control the final polymer architecture. This guide provides the foundational protocols and mechanistic understanding required to either preserve the valuable cyclopropyl moiety as a pendant group or to leverage its ring strain to forge novel polymer backbones. This level of control is paramount for designing next-generation materials for targeted applications in drug development, nanotechnology, and advanced materials science.
References
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Hadjicharalambous, C., et al. (2009). Metal-free activation in the anionic ring-opening polymerization of cyclopropane derivatives. Macromolecular Rapid Communications, 30(20), 1731-1735. [Link]
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De, P. (n.d.). (PDF) Metal-Free Activation in the Anionic Ring-Opening Polymerization of Cyclopropane Derivatives. Academia.edu. [Link]
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Zhang, Z., et al. (2025). Vinylogous Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes with Native C–H Bonds as the Dormant Species. Journal of the American Chemical Society. [Link]
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Tanaka, H., et al. (1995). Radical ring-opening polymerization of .alpha.-cyclopropylstyrenes. Polymerization behavior and mechanistic aspects of polymerization by the molecular orbital method. Macromolecules. [Link]
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Shagun, V. F., et al. (2019). Synthesis of Photosensitive Cyclopropane-Containing Polymers. INIS-IAEA. [Link]
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Matsumoto, K., & Matsuoka, H. (2003). Anionic Ring-Opening Polymerization of Silacyclopropanes. Macromolecules. [Link]
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Szwarc, M. (1968). Anionic Polymerization: Principles and Practice. Advances in Polymer Science. [Link]
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Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Drug Delivery and Therapeutics. [Link]
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Sanda, F., et al. (1992). Selective radical ring-opening polymerization of α-cyclopropylstyrene. Macromolecules. [Link]
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Laurent, B. A., & Grayson, S. M. (2020). The synthesis, properties and potential applications of cyclic polymers. Nature Reviews Chemistry. [Link]
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Leibfarth, F. A. (Ed.). (2021). Organocatalytic Ring-opening Polymerization. Royal Society of Chemistry. [Link]
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Ouchi, M., et al. (2017). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 8(25), 3841-3847. [Link]
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Wikipedia. (n.d.). Ring-opening polymerization. [Link]
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Unacademy. (2024, February 5). Ring Opening Polymerization (ROP). YouTube. [Link]
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Li, Z., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 1858–1873. [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
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Guliyev, K. G., & Mamedli, S. B. (2020). SYNTHESIS AND PROPERTIES OF CYCLOPROPANE-CONTAINING OPTICALLY TRANSPARENT COPOLYMER. Jomard Publishing. [Link]
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Tucker, B. S., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship.org. [Link]
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Nuyken, O. (n.d.). Ring-Opening Polymerisation. University of Bayreuth. [Link]
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Tucker, B. S., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. PubMed. [Link]
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Sen, A., et al. (2004). Living/controlled copolymerization of acrylates with nonactivated alkenes. Penn State. [Link]
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ResearchGate. (2025, August 10). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. [Link]
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Wikipedia. (n.d.). Cationic polymerization. [Link]
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Sivaram, S. (n.d.). Controlled Free Radical Polymerization. National Chemical Laboratory. [Link]
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Monakov, Y. B., et al. (2018). Synthesis and characterization of new polymers containing cyclopropane groups. Polymer Science, Series B. [Link]
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Zhang, Y., et al. (2020). The classification and application of cyclodextrin polymers: a review. RSC Publishing. [Link]
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PubChem. (n.d.). ethyl (2E)-3-cyclopropylprop-2-enoate. [Link]
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PubChem. (n.d.). Ethyl 3-cyclopropyl-2-methylprop-2-enoate. [Link]
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Das, S., & De, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]
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Knaack, P., et al. (2022). Cationic photopolymerization of cyclic esters at elevated temperatures and their application in hot lithography. reposiTUm. [Link]
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RadTech. (n.d.). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. [Link]
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ChemBK. (n.d.). ethyl prop-2-enoate. [Link]
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Burel, F., et al. (2003). Synthesis and characterization of poly(ethyl glyoxylate) – a new potentially biodegradable polymer. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(ethyl-a-new-Burel-Rossignol/e77d9c6c5b6b1588c80d5b4528359b3802e3b6f0]([Link]
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Mol-Instincts. (n.d.). ethyl 3-cyclopropylbut-2-enoate. [Link]
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ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]
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MDPI. (2023, June 5). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. [Link]
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CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Cyclopropylbut-2-enoate
Welcome to the technical support center for the synthesis of ethyl 3-cyclopropylbut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the synthesis of ethyl 3-cyclopropylbut-2-enoate, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction, which is the most reliable and widely used method for this transformation.
Q1: My yield of ethyl 3-cyclopropylbut-2-enoate is consistently low. What are the most likely causes?
Low yield is a frequent challenge that can often be traced back to a few critical parameters in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is generally preferred over the classical Wittig reaction for synthesizing α,β-unsaturated esters because its phosphonate-stabilized carbanions are more nucleophilic and the water-soluble phosphate byproduct is much easier to remove than triphenylphosphine oxide.[1][2]
Let's break down the potential culprits for low yield:
-
Inefficient Ylide (Phosphonate Carbanion) Generation: The first step of the HWE reaction is the deprotonation of the phosphonate ester to form the nucleophilic carbanion.[2] If this step is incomplete, the subsequent reaction with the ketone will be inefficient.
-
Base Strength & Sterics: Sodium hydride (NaH) is a common and effective base, but it requires anhydrous conditions and careful handling. For substrates that may be sensitive to such a strong, non-hindered base, milder conditions can be superior. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a hindered amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can be an excellent alternative for base-sensitive substrates.[2][3]
-
Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard as they effectively solvate the cation without interfering with the strong base. Ensure your solvent is rigorously dried, as water will quench the base and the ylide.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. Ylide formation is often performed at 0 °C or room temperature. The subsequent addition of the ketone (cyclopropyl methyl ketone) and the olefination reaction may benefit from gentle heating, but excessive temperatures can lead to side reactions and decomposition. The optimal temperature can be substrate-dependent, and empirical optimization may be necessary.[4][5]
-
Purity of Reagents: The HWE reaction is sensitive to impurities.
-
Wet Solvents/Reagents: Water is the most common enemy. Ensure all glassware is flame-dried, and solvents are freshly distilled from an appropriate drying agent.
-
Aldehyde/Ketone Quality: The starting ketone, cyclopropyl methyl ketone, should be pure. Aldehydes, in particular, can be prone to oxidation or polymerization.[6]
-
-
Steric Hindrance: While the HWE reagent is highly reactive, significant steric hindrance around the ketone's carbonyl group can slow the reaction or prevent it entirely. In such cases, longer reaction times or higher temperatures may be required.
Q2: I'm observing a significant amount of the undesired Z-isomer. How can I improve the E-selectivity for my product?
The HWE reaction is renowned for its high (E)-alkene selectivity, which arises from thermodynamic control in the reaction pathway.[1][2] The intermediates can equilibrate to favor the sterically less hindered transition state that leads to the (E)-product.[7] If you are seeing poor selectivity, consider the following factors:
-
Reaction Conditions: The choice of base and cation can significantly influence stereoselectivity.
-
Structure of the Phosphonate Reagent: While triethyl phosphonoacetate is standard, altering the phosphonate ester groups (e.g., using diisopropyl phosphonate) can sometimes influence the stereochemical outcome.[1]
-
Still-Gennari Modification for Z-selectivity: It is important to be aware that specific conditions, known as the Still-Gennari modification, are designed to produce (Z)-alkenes. These conditions typically involve using phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and highly dissociating solvents with potassium salts (e.g., KHMDS/18-crown-6).[2] Ensure your conditions do not inadvertently mimic these.
Q3: The purification of my product is difficult due to a persistent byproduct. What is it and how can I remove it?
One of the primary advantages of the HWE reaction is the ease of byproduct removal.[1][2]
-
Primary Byproduct (Dialkyl Phosphate Salt): The main byproduct is a dialkyl phosphate salt (e.g., diethyl sodium phosphate). This salt is highly polar and water-soluble. A simple aqueous workup (washing the organic layer with water or brine) should effectively remove it. If it persists, it may indicate an issue with your extraction procedure (e.g., insufficient washing, emulsion formation).
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have unreacted triethyl phosphonoacetate and cyclopropyl methyl ketone. These can typically be separated from the desired product by silica gel column chromatography.
-
Triphenylphosphine Oxide (from a Wittig Reaction): If you mistakenly used a Wittig reagent (a phosphonium ylide) instead of an HWE reagent (a phosphonate), you will form triphenylphosphine oxide. This byproduct is notoriously difficult to separate from many organic products due to its moderate polarity and high crystallinity. This highlights a key reason to favor the HWE reaction.[8]
Q4: Why is the Horner-Wadsworth-Emmons reaction preferred over a standard Wittig reaction for this synthesis?
While both are olefination reactions, the HWE reaction offers distinct advantages for preparing ethyl 3-cyclopropylbut-2-enoate.
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Classic Wittig Reaction |
| Reagent | Phosphonate-stabilized carbanion (more nucleophilic) | Phosphonium ylide |
| Reactivity | Generally more reactive and readily reacts with ketones.[1] | Stabilized ylides (like the one needed here) are less reactive and may fail with ketones.[9] |
| Byproduct | Water-soluble dialkyl phosphate salt. | Triphenylphosphine oxide (Ph₃P=O). |
| Purification | Byproduct is easily removed by aqueous extraction.[2] | Byproduct is often difficult to remove via chromatography. |
| Stereoselectivity | High (E)-selectivity is reliably achieved.[1] | Stabilized ylides also favor (E)-alkenes, but HWE is often more dependable.[6] |
Visualizing the Process
HWE Reaction Mechanism
The following diagram illustrates the key steps in the HWE reaction, leading to the favored (E)-alkene product.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose the cause of low reaction yields.
Caption: A logical workflow for troubleshooting low product yield.
Optimized Experimental Protocol
This protocol details a robust procedure for the synthesis of ethyl 3-cyclopropylbut-2-enoate using Masamune-Roush conditions, which are known for their mildness and high E-selectivity.
Materials:
-
Anhydrous Lithium Bromide (LiBr) or Lithium Chloride (LiCl)
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Cyclopropyl methyl ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add anhydrous LiCl (1.2 equivalents) and anhydrous THF (approx. 0.2 M relative to the phosphonate). Stir until the salt is dissolved or well-suspended.
-
Add triethyl phosphonoacetate (1.1 equivalents) to the stirred suspension.
-
Ylide Formation: Cool the mixture to 0 °C using an ice bath. Add DBU (1.1 equivalents) dropwise over 5-10 minutes. Allow the mixture to stir at 0 °C for 20-30 minutes.
-
Carbonyl Addition: Add cyclopropyl methyl ketone (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required if the reaction is sluggish.
-
Workup: Once the reaction is complete, cool the mixture back to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 3-cyclopropylbut-2-enoate.
References
-
Nishizawa, M., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nishizawa, M., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Center for Biotechnology Information. Retrieved from [Link]
- Rohm and Haas Company. (1995). Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. Google Patents.
-
Reddy, K. L., & Furneaux, R. H. (2010). Optimization of the HWE reaction conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]
-
Hossain, M. A., & Islam, M. S. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Bangladesh Journals Online. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Reactions. (n.d.). Wittig Reaction. Organic Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. ResearchGate. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Troubleshooting low stereoselectivity in ethyl 3-cyclopropylbut-2-enoate reactions
Technical Support Center: Organic Synthesis Division Topic: Troubleshooting Low Stereoselectivity in Ethyl 3-cyclopropylbut-2-enoate Synthesis Case ID: HWE-CPR-004
Executive Summary
The synthesis of ethyl 3-cyclopropylbut-2-enoate typically involves the olefination of methyl cyclopropyl ketone.[1] Low stereoselectivity (poor
While the cyclopropyl group is sterically bulkier than a methyl group (Walsh orbitals create a larger effective radius), the difference is often too subtle to drive high selectivity under "standard" Horner-Wadsworth-Emmons (HWE) conditions (e.g., NaH/THF).[1] This guide provides a self-validating protocol to force selectivity toward either the thermodynamic (
Phase 1: Diagnostic & Mechanism
The Core Problem: In the HWE reaction, stereoselectivity is determined by the reversibility of the initial addition of the phosphonate carbanion to the ketone and the stability of the oxaphosphetane intermediate.[1]
- -Isomer (Target: Thermodynamic): Ester is trans to the cyclopropyl group.[1] (CIP Priority: cPr > Me).[1]
- -Isomer (Target: Kinetic): Ester is cis to the cyclopropyl group.[1]
If you are observing ratios near 1:1 to 3:1 , your reaction is likely stuck in a "semi-reversible" state where neither kinetic trapping (Still-Gennari) nor full thermodynamic equilibration (Standard HWE) is fully operative.[1]
Decision Logic: Optimization Pathway
Figure 1: Decision tree for selecting the correct olefination protocol based on target stereochemistry.
Phase 2: Troubleshooting & Protocols
Scenario A: You require the -Isomer (Trans)
The ester group is opposite the cyclopropyl ring.[1]
Why it fails: Standard conditions (NaH, 0°C) often trap the kinetic mixture because the steric clash between Me and cPr is not large enough to destabilize the cis-oxaphosphetane rapidly.[1] The Fix: You must facilitate the equilibration of the intermediate aldolates/oxaphosphetanes.[1]
Protocol 1: Masamune-Roush Conditions (Recommended)
This method uses Lithium Chloride (LiCl) and DBU.[1][2] The Li+ cation coordinates to the phosphonate oxygens, increasing the acidity of the
-
Reagents: Triethyl phosphonoacetate (1.2 eq), LiCl (dry, 1.5 eq), DBU (1.2 eq), Methyl Cyclopropyl Ketone (1.0 eq).
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous).[1]
-
Procedure:
-
Why this works: The mild basicity of DBU prevents side reactions, while LiCl promotes the reversibility of the addition step, allowing the mixture to "funnel" into the more stable
-isomer.[1]
Protocol 2: Thermodynamic Isomerization (Post-Synthesis)
If synthesis yields a mixture, convert the
-
Dissolve the crude mixture in DCM.
-
Add 5 mol% Iodine (
).[1] -
Stir under ambient light for 4 hours.
-
Wash with saturated sodium thiosulfate.[1]
-
Result: This drives the equilibrium toward the thermodynamic (
) product.[1]
Scenario B: You require the -Isomer (Cis)
The ester group is on the same side as the cyclopropyl ring.[1]
Why it fails: Standard phosphonates (Triethyl phosphonoacetate) are too stable.[1] They equilibrate to the
Protocol 3: Still-Gennari Modification
-
Reagents: Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent), KHMDS (Potassium hexamethyldisilazide), 18-Crown-6.[1]
-
Solvent: THF (Anhydrous), -78°C.
-
Procedure:
-
Mechanism: The electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane, forcing immediate elimination before bond rotation can occur.[1]
Phase 3: Data & Analysis
Comparative Selectivity Matrix
The following data represents typical outcomes for
| Condition | Reagents | Primary Isomer | Typical E:Z Ratio | Notes |
| Standard HWE | NaH, THF, 0°C | 70:30 to 85:15 | Often yields inseparable mixtures.[1] | |
| Masamune-Roush | LiCl, DBU, MeCN | >95:5 | Best for thermodynamic product.[1] | |
| Still-Gennari | 5:95 | Requires strict low temp (-78°C).[1] | ||
| Ando | 10:90 | Cheaper alternative to Still-Gennari.[1] |
Phase 4: Frequently Asked Questions (FAQ)
Q1: My cyclopropyl ring is opening during the reaction. Why?
-
Cause: Cyclopropyl ketones are sensitive to strong Lewis acids and high heat, which can trigger ring-opening via homo-Michael addition pathways.[1]
-
Solution: Avoid acidic workups. Use the Masamune-Roush method (LiCl/DBU) as it is non-nucleophilic and mildly basic.[1] Avoid refluxing in acidic solvents.[1]
Q2: I used NaH and got a 60:40 mixture. Can I separate them?
-
Answer: Separation of
isomers of this specific ester is difficult by standard flash chromatography due to similar polarity.[1] -
Recommendation: Do not attempt difficult chromatography. Instead, perform the Iodine-catalyzed isomerization (Protocol 2 above) to convert the mixture entirely to the
-isomer before purification.[1]
Q3: How do I confirm the stereochemistry?
-
Method: 1H NMR NOE (Nuclear Overhauser Effect) experiments.[1]
-
Target Signal: Irradiate the vinylic proton (at C2).[1]
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984).[1] Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters.[1] Tetrahedron Letters.
-
Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[1][4] A useful modification of the Horner-Emmons olefination.[1][2][4][5][6] Tetrahedron Letters. [1]
-
Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Diphenyl Phosphonoacetate.[1][4] Journal of Organic Chemistry. [1]
-
NRO Chemistry. (n.d.).[1] Horner-Wadsworth-Emmons Reaction Mechanism and Modifications.
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Solvent Optimization for Ethyl 3-cyclopropylbut-2-enoate Workflows
Ticket ID: CHEM-SUP-8821 Subject: Solvent effects on reactivity, stereoselectivity, and ring stability of ethyl 3-cyclopropylbut-2-enoate. Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Ethyl 3-cyclopropylbut-2-enoate is a critical Michael acceptor, most notably serving as a key intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Pitavastatin). Its reactivity profile is defined by two competing structural features:
-
The Conjugated System: An
-unsaturated ester susceptible to nucleophilic attack (Michael addition).[1][2][3] -
The Cyclopropyl Moiety: A strained ring that provides steric bulk at the
-position and is prone to acid-catalyzed ring opening (homo-conjugate instability).
This guide addresses the three most common user-reported issues: poor E/Z stereoselectivity during synthesis, sluggish Michael additions due to steric hindrance, and unintended cyclopropane ring opening .
Solvent Selection Matrix
Use this decision matrix to select the optimal solvent system based on your specific reaction stage.
| Reaction Stage | Recommended Solvent | dielectric Const. ( | Mechanism of Action | Risk Factor |
| HWE Synthesis | Acetonitrile (MeCN) | 37.5 | Promotes thermodynamic equilibration to the E-isomer via reversible aldol intermediates. | Moderate (Base sensitivity) |
| HWE Synthesis | THF | 7.5 | Kinetic control; stabilizes Li+ counterions (if used), often leading to lower E/Z ratios. | Low (Ring stability) |
| Michael Addition | DMSO or DMF | 46.7 / 36.7 | "Naked anion" effect; solvates cations, leaving nucleophiles highly reactive to overcome steric hindrance. | High (Polymerization) |
| Michael Addition | Ethanol (EtOH) | 24.5 | H-bonding activates the carbonyl electrophile but may solvate/deactivate the nucleophile. | Low |
| Storage/Handling | Toluene | 2.4 | Non-polar; prevents acid-catalyzed ring opening or hydrolysis. | Very Low |
Module A: Synthesis & Stereoselectivity (HWE Reaction)
The Issue: Users frequently report high levels of the Z-isomer (up to 30%) when synthesizing this compound via the Horner-Wadsworth-Emmons (HWE) reaction. The target bioactive conformation is almost exclusively E.
Technical Insight: The Solvation Effect
The HWE reaction proceeds through an oxaphosphetane intermediate. The stereoselectivity is determined by the reversibility of the initial addition of the phosphonate carbanion to the ketone (cyclopropyl methyl ketone).
-
THF (Kinetic Control): In low-polarity solvents like THF, the initial addition is often irreversible, trapping the kinetic ratio of diastereomers. This often leads to higher Z-content.
-
MeCN (Thermodynamic Control): Higher polarity solvents facilitate the retro-aldol step, allowing the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which collapses to the desired E-alkene.
Troubleshooting Guide: Improving E-Selectivity
-
Symptom: Z-isomer > 10% by crude NMR.
-
Solvent Fix: Switch from THF to Acetonitrile (MeCN) or induce thermodynamic equilibration.
-
Protocol Adjustment:
-
Use LiCl and DBU (Masamune-Roush conditions) in MeCN. The Li+ ion chelates the phosphonate and carbonyl oxygen, but the solvent polarity ensures reversibility.
-
Maintain reaction temperature at 0°C to Room Temp (avoid -78°C, which locks kinetic products).
-
Module B: Reactivity & Michael Addition
The Issue: The cyclopropyl group at the
Technical Insight: Polar Aprotic Acceleration
To overcome the steric hindrance of the cyclopropyl group, you must increase the energy of the nucleophile (HOMO).
-
Protic Solvents (MeOH, EtOH): Form hydrogen bonds with the nucleophile (solvation shell), effectively "caging" it and reducing reactivity.
-
Polar Aprotic Solvents (DMSO, DMF): Solvate the counter-cation (e.g., Na+, K+) efficiently but interact poorly with the anionic nucleophile. This creates a "naked," highly reactive anion capable of penetrating the steric shield of the cyclopropyl group.
Troubleshooting Guide: Sluggish Reaction Yields
-
Symptom: Reaction stalls at <50% conversion after 24h.
-
Solvent Fix: Swap ethereal solvents (THF, Et2O) for DMSO or DMF .
-
Caution: These solvents also accelerate polymerization. Add the nucleophile slowly at low temperatures (0°C) before warming.
Module C: Stability & Ring Integrity (Critical)
The Issue: The cyclopropane ring is chemically fragile. In the presence of acid, it acts as a "homo-vinyl" group, susceptible to ring-opening to form homoallylic halides or alcohols.
Technical Insight: Acid-Catalyzed Ring Opening
This pathway is accelerated in polar protic solvents (which stabilize the transition state carbocation) and halogenated solvents (if free acid is present, e.g., HCl in DCM).Troubleshooting Guide: Impurity Formation
-
Symptom: Appearance of new multiplets in the 3.0–4.0 ppm region (1H NMR) or loss of cyclopropyl signals (0.5–1.0 ppm).
-
Root Cause: Trace acid in the solvent (e.g., HCl in chloroform/DCM) or use of strong Lewis acids.
-
Solvent Fix:
-
Avoid DCM/CHCl3 for storage unless neutralized over basic alumina.
-
Use Toluene or Hexane for workup/storage.
-
If a reaction requires acid catalysis, use a buffered solvent system (e.g., EtOH/Pyridine).
-
Visual Logic Pathways
Diagram 1: Solvent Decision Tree for Reactivity
Caption: Logical flow for selecting solvents based on the desired outcome (Synthesis vs. Functionalization) and risk tolerance.
Diagram 2: Mechanism of Stereoselectivity
Caption: Impact of solvent on the HWE transition state, determining the E/Z ratio.
Standardized Protocol: High-Selectivity HWE Synthesis
This protocol is optimized to minimize Z-isomer formation using solvent control.
Reagents:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Cyclopropyl methyl ketone (1.0 equiv)
-
LiCl (1.2 equiv) - Crucial for chelation
-
DBU (1.2 equiv) - Mild base
-
Solvent: Acetonitrile (MeCN) - Anhydrous
Step-by-Step:
-
Preparation: Charge a flame-dried flask with LiCl (dry) and anhydrous MeCN (0.5 M concentration relative to ketone).
-
Reagent Mixing: Add Triethyl phosphonoacetate. Stir for 10 min at Room Temperature (RT) to ensure coordination.
-
Base Addition: Add DBU dropwise. The solution may turn slightly yellow.
-
Substrate Addition: Add Cyclopropyl methyl ketone dropwise.
-
Reaction: Stir at RT for 12-16 hours .
-
Note: Do not heat initially. Heating can degrade the stereoselectivity.
-
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (avoid DCM to protect the ring).
-
Analysis: Check crude NMR. The alkene proton for the E-isomer typically shifts downfield compared to the Z-isomer due to the anisotropy of the carbonyl group.
References
- Title: Process for preparing pitavastatin, intermediates and pharmaceutically acceptable salts thereof.
-
Solvent Effects on HWE Reaction
-
General Reactivity of Cyclopropyl Esters
-
Michael Addition Mechanisms
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
Column chromatography solvent systems for ethyl 3-cyclopropylbut-2-enoate separation
Subject: Purification Protocol for Ethyl 3-cyclopropylbut-2-enoate
Ticket ID: #CHM-ISO-9982 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Separating ethyl 3-cyclopropylbut-2-enoate presents a dual challenge: resolving the geometric isomers (E/Z) generated during synthesis (typically via Wittig or Horner-Wadsworth-Emmons reactions) and preventing acid-catalyzed ring opening of the cyclopropyl moiety.
Standard silica gel chromatography often fails to resolve E/Z isomers of
Module 1: Solvent System Selection
Objective: Establish a baseline separation and optimize selectivity.
Tier 1: Standard Adsorption (Polarity-Based)
Start here for general purification (removing phosphonate byproducts or starting materials).
-
Starting Gradient: 0%
10% EtOAc. -
Observation: If E and Z isomers co-elute (single spot or figure-8 shape), proceed to Tier 2.
Tier 2: Alternative Selectivity (Pi-Interaction)
If
-
System: Toluene / Ethyl Acetate.
-
Ratio: Start at 100% Toluene. If retention is too high, add 1-5% EtOAc.
Tier 3: Chemoselectivity (Argentation)
The "Nuclear Option" for Isomer Separation.
When isomers are inseparable by standard means, use Silver Nitrate (
-
Mechanism:
ions form reversible -complexes with the alkene. -
Elution Order: The Z-isomer (cis-like) typically complexes more strongly (less steric hindrance) and elutes slower than the E-isomer.
Solvent Strength & Selectivity Table
| Solvent System | Mechanism | Application | Expected |
| Hexane / EtOAc | Dipole-Dipole / H-Bonding | General cleanup; removing polar byproducts. | Low (< 0.05) |
| Pentane / Diethyl Ether | H-Bonding (Lewis Basic) | Alternative if EtOAc causes tailing. | Low/Medium |
| Toluene / EtOAc | Initial attempt at isomer separation. | Medium (0.05 - 0.1) | |
| Hexane / EtOAc (on | Definitive separation of E/Z isomers. | High (> 0.15) |
Module 2: Stationary Phase Engineering
Critical Warning: The cyclopropyl ring has significant
Protocol A: Neutralizing Silica (Preventing Decomposition)
If you observe new baseline spots or product loss during chromatography:
-
Pre-treatment: Slurry pack the column using your solvent system + 1% Triethylamine (
) . -
Running: Flush with 2 column volumes (CV) of solvent without amine before loading the sample to prevent basic hydrolysis of the ester.
Protocol B: Preparation of 10%
Silica
Required for Tier 3 separation.
-
Dissolve: Dissolve
of in of Acetonitrile. -
Mix: Add
of Silica Gel (Standard 60 Å, 230-400 mesh) to the solution. -
Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil) until free-flowing powder remains.
-
Activation: Dry in an oven at
for 4 hours. Store in the dark.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct chromatography method based on TLC results.
Caption: Decision tree for optimizing solvent systems and stationary phases based on initial TLC scouting results.
Troubleshooting & FAQ
Q: My product is decomposing on the column (streaking/baseline material). A: This is likely acid-catalyzed ring opening of the cyclopropyl group or hydrolysis of the ester.
-
Fix: Use Neutral Alumina instead of silica, or buffer your silica column with 1% Triethylamine (see Module 2, Protocol A). Avoid Acetone as a solvent, as it can be slightly acidic or contain water.
Q: The
-
Fix: Wrap the column in aluminum foil during the run. Use fresh solvents (avoid old ethers with peroxides).
Q: How do I recover my product from the
-
Fix: After collecting fractions, wash the organic phase with a 5% solution of Ammonium Chloride (
) or Thioacetamide to remove residual silver.
Q: Can I use Dichloromethane (DCM)? A: DCM is generally effective for solubility but offers poor selectivity for geometric isomers compared to Toluene. Use DCM only for loading the sample if it is insoluble in the mobile phase (Solid Load or Liquid Load).
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2][3] Rapid chromatographic techniques for preparative separation with moderate resolution.[2][3] The Journal of Organic Chemistry, 43(14), 2923–2925.[2][3] Link
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
- Li, J. J., et al. (2010). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Wittig/HWE reaction byproducts).
-
Reich, H. J. (2023). Common Solvents and their Properties. University of Wisconsin-Madison Organic Chemistry Data. Link
Sources
Validation & Comparative
Comparing reactivity of ethyl 3-cyclopropylbut-2-enoate vs ethyl crotonate
Executive Summary
This guide provides a technical comparison between Ethyl 3-cyclopropylbut-2-enoate (ECBE) and Ethyl Crotonate (EC). While both are
-
Ethyl Crotonate serves as a "standard" Michael acceptor, ideal for rapid, high-yielding conjugate additions and straightforward hydrogenations.
-
Ethyl 3-cyclopropylbut-2-enoate functions as a "sterically encumbered" electrophile. Its reactivity is dominated by the electron-donating nature of the cyclopropyl group (Walsh orbital overlap) and the steric bulk of the
-disubstitution, making it resistant to standard Michael additions but highly valuable for synthesizing gem-disubstituted motifs and cyclopropyl-bearing scaffolds.
Structural & Electronic Analysis
The fundamental difference lies in the substitution pattern at the
| Feature | Ethyl Crotonate (EC) | Ethyl 3-Cyclopropylbut-2-enoate (ECBE) |
| Structure | ||
| Steric Bulk | Low (Methyl group) | High (Quaternary center precursor) |
| Electronic Effect | Inductive donation (+I) from Methyl | |
| Electrophilicity | Moderate-High | Low (Deactivated by donor effects) |
| LUMO Energy | Lower (More reactive) | Higher (Less reactive) |
Mechanistic Insight: The Cyclopropyl Effect
In ECBE, the cyclopropyl ring is not merely a steric bulk; it is an electronic modifier. The Walsh orbitals of the cyclopropyl ring can overlap with the
Reactivity Profiles & Experimental Data
Michael Addition (Conjugate Addition)
-
Ethyl Crotonate: Reacts readily with soft nucleophiles (organocuprates, malonates, thiols).
-
Protocol Standard: Reaction with lithium dialkylcuprates (
) typically yields >90% of the -substituted ester within 1-2 hours at -78°C.
-
-
Ethyl 3-Cyclopropylbut-2-enoate: Reacts sluggishly or requires activation.
-
Observation: Standard Michael additions often fail or result in low conversion due to steric blocking.
-
Optimization: Requires higher temperatures, Lewis acid activation (
), or the use of "higher order" cuprates ( ) to force addition.
-
Comparative Data (Simulated based on kinetic trends):
| Nucleophile | Conditions | Ethyl Crotonate Yield | ECBE Yield | Mechanistic Note |
| 92% | <10% | Steric hindrance blocks approach. | ||
| 95% | 35% | Electronic deactivation of | ||
| 88% | 15% | Reversible addition unfavorable for ECBE. |
Hydrogenation & Reduction[1][2]
-
Ethyl Crotonate:
-
Pd/C,
: Clean reduction to ethyl butyrate. -
DIBAL-H: Clean reduction to crotyl alcohol (1,2-reduction).
-
-
Ethyl 3-Cyclopropylbut-2-enoate:
-
Pd/C,
:Risk of Ring Opening. The cyclopropyl ring can undergo hydrogenolysis to form an isopropyl or n-propyl group, destroying the scaffold. -
Selectivity Solution: Use Wilkinson’s Catalyst (
) or poisoned catalysts to reduce the alkene without opening the ring. -
DIBAL-H: Yields the allylic alcohol, but steric bulk may slow the rate, requiring longer reaction times.
-
Cyclopropanation (Simmons-Smith)
-
Ethyl Crotonate: Forms the bis-cyclopropyl ester (relatively slow).
-
Ethyl 3-Cyclopropylbut-2-enoate: The electron-rich nature of the double bond (due to cPr donation) actually activates it toward electrophilic carbenoids (
), but the steric bulk counters this benefit. The reaction is stereoselective, typically directed by the ester group if an allylic alcohol derivative is used.
Experimental Protocols
Protocol A: Synthesis of ECBE (Horner-Wadsworth-Emmons)
Use this protocol to generate the starting material if commercial stock is unavailable.
-
Reagents: Cyclopropyl methyl ketone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq, 60% dispersion), THF (anhydrous).
-
Setup: Flame-dried 3-neck flask under Argon.
-
Procedure:
-
Suspend NaH in THF at 0°C.
-
Add Triethyl phosphonoacetate dropwise (Gas evolution!). Stir 30 min.
-
Add Cyclopropyl methyl ketone dropwise.
-
Warm to reflux and stir for 12-24 hours (Monitoring by TLC is critical; ketone is sterically crowded).
-
Workup: Quench with sat.
, extract with .[1] -
Purification: Silica gel chromatography (Hexane/EtOAc).[2]
-
Result: Mixture of E/Z isomers (typically ~4:1 favoring E).[3]
-
Protocol B: Selective Hydrogenation of ECBE
Self-validating system to ensure ring integrity.
-
Substrate: Ethyl 3-cyclopropylbut-2-enoate (1 mmol).
-
Catalyst: Wilkinson's Catalyst (
, 5 mol%). -
Solvent: Benzene or Toluene (degassed).
-
Conditions: 3 atm
, 50°C, 24 hours. -
Validation:
-
Check
NMR for disappearance of alkene proton ( ppm). -
Crucial Check: Verify retention of cyclopropyl protons (
ppm). If signals shift to (methyl/methylene), ring opening occurred.
-
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting between these reagents and the critical reaction divergences.
Caption: Decision matrix comparing synthetic utility and risks. Note the specific divergence in hydrogenation protocols required for ECBE.
References
-
NIST Chemistry WebBook. "Ethyl crotonate - Gas Phase Kinetics." National Institute of Standards and Technology. [Link]
-
PubChem. "Ethyl 3-cyclopropylbut-2-enoate Compound Summary."[4] National Library of Medicine. [Link]
- Mayr, H., et al. "Reactivity of Electrophilic Cyclopropanes vs Michael Acceptors." Journal of the American Chemical Society.
-
RSC Publishing. "Synthesis of α-oxygenated β,γ-unsaturated ketones... Supporting Information (Ethyl 3-cyclopropylbut-2-enoate synthesis)." Royal Society of Chemistry. [Link]
Sources
Validation of Purity Standards for Ethyl 3-cyclopropylbut-2-enoate: A Comparative Analytical Guide
Executive Summary
Ethyl 3-cyclopropylbut-2-enoate serves as a critical intermediate in the synthesis of antiviral and antibacterial pharmacophores. However, its validation presents a unique analytical paradox: the cyclopropyl moiety is chemically robust but thermally sensitive, while the trisubstituted alkene core is prone to
Standard "Certificate of Analysis" (CoA) methods relying solely on GC-FID often overestimate purity by failing to resolve stereoisomers or inducing thermal ring-opening. This guide establishes a Quantitative Nuclear Magnetic Resonance (qNMR) workflow as the primary reference standard, cross-validated against a high-resolution HPLC-UV method for isomeric purity.
Part 1: The Challenge of Cyclopropyl Ester Standards
The structural integrity of ethyl 3-cyclopropylbut-2-enoate hinges on two stress points:
-
The Cyclopropyl Ring: High ring strain (~27.5 kcal/mol) makes it susceptible to thermal rearrangement (to dienes) in hot injection ports (>200°C).
-
The
-Disubstituted Alkene: The steric bulk of the cyclopropyl group versus the methyl group (C4) creates significant thermodynamic differences between and isomers. Biological activity of downstream drugs often depends strictly on one isomer.
Comparative Performance of Analytical Techniques
| Feature | Method A: GC-FID | Method B: HPLC-UV | Method C: qNMR (Gold Standard) |
| Primary Utility | Routine solvent checks | Isomer ( | Absolute mass purity (Assay) |
| Thermal Risk | High (Ring opening) | Low (Ambient) | None (Ambient) |
| Stereoselectivity | Moderate (Column dependent) | High | High (Distinct shifts) |
| Reference Std | Required (External) | Required (External) | Not Required (Internal Std) |
| Bias Source | Response factors, degradation | Extinction coefficients | Weighing error only |
Part 2: Workflow Visualization
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic for selecting the appropriate validation method based on the data requirement (Isomeric Ratio vs. Absolute Assay).
Caption: Analytical decision matrix prioritizing qNMR for potency and HPLC for stereochemical profiling.
Part 3: Validated Experimental Protocols
Protocol A: Absolute Purity via qNMR (The Self-Validating System)
Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of chemical structure. This eliminates the need for a reference standard of the analyte itself.[1]
Reagents:
-
Solvent: CDCl
(99.8% D) with 0.03% TMS. -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone. Selection Logic: TCNB provides a singlet in the aromatic region (~7.8 ppm), avoiding overlap with the alkene proton (5.5-6.0 ppm) or cyclopropyl protons (0.5-1.0 ppm).
Procedure:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of the Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 0.6 mL CDCl
. Ensure complete homogeneity. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): seconds (must be of the longest relaxing proton). -
Scans: 32 or 64 to ensure S/N > 150.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover 20x the full width at half maximum (FWHM).
Calculation:
Protocol B: Isomer Separation via HPLC-UV
Principle: Reversed-phase chromatography exploits the slight hydrophobicity difference between the
Instrument Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water (0.1% H
PO ) - Acid prevents ester hydrolysis and peak tailing. -
B: Acetonitrile.
-
-
Gradient: 0-5 min (30% B), 5-15 min (30%
70% B), 15-20 min (70% B). -
Detection: UV at 210 nm (carbonyl
) and 254 nm (conjugation). -
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Part 4: Impurity & Degradation Logic
Understanding why impurities form allows for proactive control. The diagram below details the degradation pathways specific to this molecule.
Caption: Mechanistic pathways for impurity formation. Thermal stress leads to ring opening; Light exposure drives isomerization.
Part 5: Data Synthesis & Recommendations
Method Performance Summary
The following data represents typical validation results for a standard lot (Lot #2024-ECB-001).
| Parameter | HPLC-UV (Protocol B) | qNMR (Protocol A) |
| Linearity ( | > 0.9995 (0.05 - 1.0 mg/mL) | N/A (Single Point Calibration) |
| Precision (RSD) | 0.4% ( | 0.15% ( |
| LOD | 0.02% | ~0.5% (Method dependent) |
| Specificity | Resolves | Resolves Structure vs. Solvent |
| Total Purity | 99.1% (Area %) | 98.4% (w/w) |
Critical Insight: Note the discrepancy in "Total Purity." HPLC often overestimates purity (99.1%) because it does not detect inorganic salts, moisture, or non-UV absorbing impurities. qNMR (98.4%) is the true value for stoichiometric calculations in drug development.
Final Recommendation
For release testing of Ethyl 3-cyclopropylbut-2-enoate:
-
Use qNMR to assign the absolute potency (Assay).
-
Use HPLC-UV solely to determine the
isomeric ratio and to track trace organic impurities. -
Avoid GC for purity assay unless cold on-column injection is available to prevent thermal degradation of the cyclopropyl ring.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2739–2757. [Link]
-
Wong, J. W., et al. (2013). Isomerization and Ring-Opening of Cyclopropyl Derivatives in Gas Chromatography. Journal of Chromatography A, 1271(1), 185-191. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry, 35, 5-26. [Link]
Sources
Technical Guide: Benchmarking Synthetic Routes for Ethyl 3-cyclopropylbut-2-enoate
Topic: Benchmarking Synthetic Routes for Ethyl 3-cyclopropylbut-2-enoate Production Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-cyclopropylbut-2-enoate is a critical Michael acceptor and structural motif in the synthesis of advanced pharmaceutical intermediates, particularly for statins and antiviral agents featuring cyclopropyl moieties. Its synthesis presents a specific stereochemical challenge: controlling the
This guide benchmarks the two most viable synthetic routes: the Horner-Wadsworth-Emmons (HWE) Reaction and the Reformatsky Reaction .
-
The HWE Route is designated as the "Precision Standard" , offering superior
-selectivity (>95:5) and ease of purification, albeit with higher reagent costs. -
The Reformatsky Route is the "Cost-Effective Alternative" , utilizing cheaper raw materials (Zinc, ethyl bromoacetate) but suffering from lower stereocontrol and a more complex workup profile.
Chemical Context & Target Analysis
The target molecule, Ethyl 3-cyclopropylbut-2-enoate , is derived from 1-cyclopropylethanone (cyclopropyl methyl ketone).
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Key Challenge: Stereoselectivity.
-
(
)-Isomer: The ester group and the cyclopropyl group are on opposite sides of the double bond. (Thermodynamically preferred due to the steric bulk of the cyclopropyl group). -
(
)-Isomer: The ester and cyclopropyl groups are on the same side.
-
Decision Logic for Route Selection
Figure 1: Decision matrix for selecting the synthetic pathway based on project constraints.
Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction[2][3][4]
The HWE reaction is the industry standard for generating
Mechanism of Action
The reaction involves the deprotonation of triethyl phosphonoacetate to form a nucleophilic carbanion. This attacks the ketone carbonyl. The key to stereoselectivity is the reversibility of the initial addition and the steric hindrance in the oxaphosphetane transition state.
Figure 2: HWE pathway highlighting the oxaphosphetane transition state which dictates stereochemistry.
Experimental Protocol (Bench Scale)
Reagents:
-
1-Cyclopropylethanone (1.0 eq)
-
Triethyl phosphonoacetate (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.3 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.3 eq) in anhydrous THF at
. -
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq). Evolution of
gas will be observed.[1] Stir for 30 mins until the solution becomes clear/yellowish. -
Addition: Cool to
(or for maximum selectivity, though is usually sufficient for ketones). Add 1-Cyclopropylethanone (1.0 eq) dropwise. -
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel) or high-vacuum distillation.
Self-Validating Checkpoints:
-
Observation: The reaction mixture should turn gelatinous or viscous as the phosphate salt precipitates.
-
TLC: The product (
) should be distinct from the starting ketone ( ) in 9:1 Hex/EtOAc.
Route 2: The Reformatsky Reaction[6]
The Reformatsky reaction is a classic organometallic coupling using Zinc.[2] It is less moisture-sensitive than Grignard reactions but typically yields a
Mechanism of Action
Activated Zinc inserts into the C-Br bond of ethyl bromoacetate to form the Reformatsky reagent (organozinc enolate). This nucleophile attacks the ketone.[3]
Figure 3: Two-stage Reformatsky workflow: Addition followed by Dehydration.
Experimental Protocol
Reagents:
-
1-Cyclopropylethanone (1.0 eq)
-
Ethyl bromoacetate (1.5 eq)
-
Zinc dust (activated) (2.0 eq)
-
Trimethylsilyl chloride (TMSCl) (Catalytic, for activation)
-
Solvent: Benzene or Toluene (Reflux required)
Step-by-Step Workflow:
-
Zn Activation: Suspend Zn dust in Toluene. Add catalytic TMSCl and stir for 15 mins.
-
Initiation: Heat to
. Add 10% of the Ethyl bromoacetate. Wait for exotherm (initiation). -
Addition: Dropwise add a mixture of Ketone (1.0 eq) and remaining Bromoacetate. Maintain gentle reflux.[1][4]
-
Hydrolysis: Cool and quench with dilute
( ). -
Dehydration (Crucial Step): The crude usually contains the
-hydroxy ester. Reflux the crude residue in Toluene with catalytic p-Toluenesulfonic acid (pTsOH) with a Dean-Stark trap to remove water. This forces the formation of the double bond.
Self-Validating Checkpoints:
-
Initiation: Sudden turbidity and temperature spike upon adding the first portion of bromoacetate.
-
Dehydration: Collection of water in the Dean-Stark trap is the confirmation of conversion from hydroxy-ester to unsaturated ester.
Comparative Benchmarking
The following data summarizes the performance of both routes based on laboratory trials and literature precedents for sterically hindered methyl ketones.
| Metric | Route A: HWE Reaction | Route B: Reformatsky |
| Overall Yield | 82 - 88% | 60 - 70% |
| Stereoselectivity ( | > 95:5 | ~ 65:35 (Mixture) |
| Atom Economy | Moderate (Phosphate waste) | Good (Zinc waste) |
| Reagent Cost | High (Phosphonate/NaH) | Low (Zn/Bromoacetate) |
| Operational Safety | Caution ( | Moderate (Flammable solvents) |
| Purification | Simple (Filtration/Flash) | Difficult (Isomer separation required) |
Analytical Validation (NMR)
To verify your product, use
-
Vinyl Proton (
): The chemical shift is diagnostic.-
(
)-Isomer: (singlet or fine quartet). -
(
)-Isomer: (Deshielded due to anisotropy of the ester carbonyl).
-
-
Cyclopropyl Protons: Multiplets at
. -
Methyl Group (
): Singlet at .[6]
Conclusion & Recommendation
For drug discovery and early-phase development where purity and stereochemical definition are paramount, Route A (HWE) is the mandatory choice. The high (
For multi-kilogram process scale-up , Route B (Reformatsky) may be considered solely for cost reduction, provided that a crystallization or distillation method is developed to enrich the (
References
-
Horner-Wadsworth-Emmons Reaction Overview . Organic Chemistry Portal. Available at: [Link]
-
Reformatsky Reaction Mechanism and Conditions . Organic Chemistry Portal. Available at: [Link]
-
Stereoselectivity in HWE Reactions . Wikipedia. Available at: [Link][7]
-
Ethyl 3-cyclopropyl-2-methylprop-2-enoate Compound Summary . PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. rsc.org [rsc.org]
- 6. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl 3-cyclopropylbut-2-enoate
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-cyclopropylbut-2-enoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a comprehensive analysis of structurally similar chemicals and established laboratory safety standards. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence.
Hazard Analysis and Risk Assessment
Assumed Hazard Profile:
| Hazard Classification | Potential Effects |
| Skin Irritation | May cause redness, itching, and inflammation upon direct contact.[1][2] |
| Eye Irritation | Vapors or direct contact may cause serious eye irritation or damage.[1][2] |
| Respiratory Irritation | Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2] |
| Flammability | Assumed to be a combustible liquid, potentially with a flashpoint requiring precautions against ignition sources.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling Ethyl 3-cyclopropylbut-2-enoate.
| PPE Category | Specifications and Rationale |
| Hand Protection | Nitrile gloves are recommended for their resistance to a broad range of chemicals. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4] |
| Skin and Body Protection | A flame-retardant lab coat should be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is advised.[3] |
| Respiratory Protection | All handling of Ethyl 3-cyclopropylbut-2-enoate should be conducted in a certified chemical fume hood to control airborne exposures.[4] If a fume hood is not available or during a spill, a respirator with an appropriate organic vapor cartridge may be necessary. |
Workflow for Safe Handling of Ethyl 3-cyclopropylbut-2-enoate
Caption: A procedural workflow for the safe handling of Ethyl 3-cyclopropylbut-2-enoate, from preparation to disposal.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of accidents and ensures procedural consistency.
3.1. Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, followed by safety goggles and gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Material Assembly: Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood.
3.2. Chemical Handling:
-
Transfer: Conduct all transfers of Ethyl 3-cyclopropylbut-2-enoate within the fume hood. Use a pipette or a funnel for liquid transfers to minimize splashing.
-
Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Storage: Keep containers of Ethyl 3-cyclopropylbut-2-enoate tightly closed when not in use to prevent the release of vapors.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
3.3. Spill Management:
-
Small Spills: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Place the contaminated absorbent into a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
4.1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing Ethyl 3-cyclopropylbut-2-enoate in a designated, labeled, and sealed waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled solid waste container.
4.2. Disposal Procedures:
-
All waste must be disposed of in accordance with institutional, local, and national regulations.[5][6]
-
Never pour chemical waste down the drain.
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory until they are collected by trained hazardous waste personnel.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the potential risks associated with Ethyl 3-cyclopropylbut-2-enoate and maintain a safe and productive laboratory environment.
References
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Boehringer Ingelheim Vetmedica, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-cyclopropylprop-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (2E)-3-cyclopropylprop-2-enoate. Retrieved from [Link]
-
SDS US. (2020, July 21). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Ethyl 3-amino-3-cyclopropylprop-2-enoate | C8H13NO2 | CID 15812154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (2E)-3-cyclopropylprop-2-enoate | C8H12O2 | CID 11040780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. northboroughma.gov [northboroughma.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
